2-(4-Acetamidocyclohexyl)acetic acid
Overview
Description
2-(4-Acetamidocyclohexyl)acetic acid is a synthetic organic compound with potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory properties. The compound has the molecular formula C12H19NO3 and is systematically named as 2-(1-cyclohexyl-4-(acetamido)pentan-1-yl)acetic acid. Its unique structure imparts specific biological activities that make it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidocyclohexyl)acetic acid typically involves multiple steps starting from 1,4-cyclohexanedione. The synthetic route includes the following key reactions:
Wittig Reaction: This reaction is used to form the carbon-carbon double bond.
Condensation Reaction: This step involves the formation of the acetamido group.
Catalytic Hydrogenation: This reaction is used to reduce the double bond and obtain the final product.
The reaction conditions are generally mild, involving temperatures ranging from 25°C to 80°C and atmospheric pressure. Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps:
Hydrogenation of 4-nitrophenyl acetic acid: This step is carried out in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure.
Further Hydrogenation: The reaction mixture is further hydrogenated at 50-60°C under 1-4 bar overpressure.
Reflux in Hydrochloric Ethanol: The final step involves heating the reaction mixture to reflux in hydrochloric ethanol to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
The reaction conditions vary depending on the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in the presence of a solvent such as tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: May result in the formation of various substituted derivatives.
Scientific Research Applications
2-(4-Acetamidocyclohexyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Cyclohexyl acetate: An ester used in the fragrance industry.
Acetic acid: A simple carboxylic acid used in various industrial applications.
Uniqueness
2-(4-Acetamidocyclohexyl)acetic acid is unique due to its specific structure, which imparts anti-inflammatory properties. Unlike indole-3-acetic acid, which is primarily a plant hormone, or cyclohexyl acetate, which is used in fragrances, this compound has significant therapeutic potential in medicine.
Properties
IUPAC Name |
2-(4-acetamidocyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBDJQHTIBXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951619 | |
Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-44-2, 2901-45-3 | |
Record name | NSC175383 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC175382 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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